molecular formula C17H21I B12616778 (2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene CAS No. 919123-73-2

(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene

Katalognummer: B12616778
CAS-Nummer: 919123-73-2
Molekulargewicht: 352.25 g/mol
InChI-Schlüssel: SLFBEQRNLUQMGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene is an organic compound with the molecular formula C17H21I It is characterized by the presence of an ethyl group, an iodine atom, and a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene typically involves the reaction of an appropriate alkyne with an iodobenzene derivative under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. Factors such as temperature, pressure, and the concentration of reactants are carefully controlled. Additionally, purification techniques such as column chromatography or recrystallization are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), ammonia (NH3)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Corresponding substituted benzene derivatives

Wissenschaftliche Forschungsanwendungen

(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the ethyl group can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Ethyl-1-bromonon-1-EN-3-YN-1-YL)benzene
  • (2-Ethyl-1-chloronon-1-EN-3-YN-1-YL)benzene
  • (2-Ethyl-1-fluoronon-1-EN-3-YN-1-YL)benzene

Uniqueness

(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with other molecules. The iodine atom is larger and more polarizable compared to other halogens, which can enhance the compound’s ability to participate in various chemical reactions and biological interactions.

Eigenschaften

CAS-Nummer

919123-73-2

Molekularformel

C17H21I

Molekulargewicht

352.25 g/mol

IUPAC-Name

(2-ethyl-1-iodonon-1-en-3-ynyl)benzene

InChI

InChI=1S/C17H21I/c1-3-5-6-7-9-12-15(4-2)17(18)16-13-10-8-11-14-16/h8,10-11,13-14H,3-7H2,1-2H3

InChI-Schlüssel

SLFBEQRNLUQMGN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC#CC(=C(C1=CC=CC=C1)I)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.